NIR-667 N-succinimidyl ester

Descripción general

Descripción

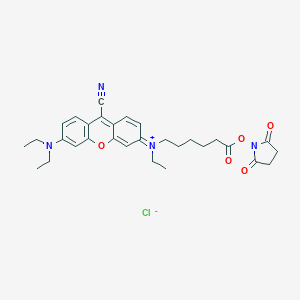

NIR-667 N-succinimidyl ester is a chemical compound widely used in scientific research, particularly in the field of fluorescence labeling. It is known for its ability to label proteins, peptides, and other biomolecules due to its high reactivity with primary amines. The compound is a near-infrared fluorescent dye, which makes it highly suitable for biological imaging applications. The empirical formula of this compound is C30H35ClN4O5, and it has a molecular weight of 567.08 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NIR-667 N-succinimidyl ester typically involves the coupling of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. This reaction forms the active ester, which can then be used for further conjugation reactions . Another method involves heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .

Análisis De Reacciones Químicas

Primary Amine Conjugation Reaction

The N-succinimidyl ester group in NIR-667 reacts with primary amines (e.g., lysine residues in proteins or terminal amines in peptides) to form stable amide bonds. This reaction is critical for labeling biomolecules for imaging applications.

Mechanism :

-

Step 1 : Nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester.

-

Step 2 : Release of N-hydroxysuccinimide (NHS) as a leaving group, forming an amide bond .

Reaction Conditions :

Example :

In tumor-targeting studies, NIR-667 conjugated to d-glucosamine via amine coupling achieved a labeling efficiency of >90% under borate buffer (pH 8.5, 2 hours, 25°C) .

Competing Hydrolysis Reaction

Hydrolysis of the NHS ester is a major side reaction, reducing conjugation efficiency.

Kinetics :

| pH | Temperature | Hydrolysis Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Hydrolysis rates increase exponentially with pH, necessitating precise control during reactions .

Stability and Storage

-

Solubility : Enhanced in aqueous solutions due to the sulfonate group in sulfo-NHS derivatives .

-

Storage : Lyophilized NIR-667 remains stable for >6 months at -20°C; reconstituted solutions should be used within 48 hours .

Comparative Reactivity

| Property | NIR-667 NHS Ester | Conventional NHS Esters |

|---|---|---|

| Water Solubility | High (sulfo-NHS) | Low |

| Membrane Permeability | No | Yes |

| Hydrolysis Rate | Similar | Similar |

Synthetic Modifications

While NIR-667 itself is not synthesized in user workflows, its reactivity has been exploited to create derivatives:

-

Peptide Coupling : Used to synthesize NIR-667–RGD conjugates for angiogenesis imaging .

-

Polymer Functionalization : Attached to polyethylene glycol (PEG) for improved biodistribution .

Key Challenges and Solutions

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation :

- NIR-667 N-succinimidyl ester is extensively used for bioconjugation, allowing researchers to attach fluorescent labels to biomolecules. This process is essential for tracking biological processes in real-time.

- The NHS ester group reacts readily with primary amines, leading to the formation of stable amide bonds that maintain the biological activity of the labeled molecules .

-

Fluorescent Probes for Imaging :

- The compound's near-infrared fluorescence properties enable deep tissue imaging, making it suitable for various biological imaging applications.

- It minimizes background noise typically associated with visible light imaging, enhancing clarity and precision in visualizing cellular dynamics .

- Cell Tracking :

- Drug Delivery Systems :

-

In Vivo Imaging :

- A study demonstrated the successful use of NIR-667 for imaging tumor cells in live models, showcasing its effectiveness in visualizing tumor dynamics over time without significant autofluorescence interference .

- Protein Labeling Protocols :

- Immune Cell Migration Studies :

Mecanismo De Acción

The mechanism of action of NIR-667 N-succinimidyl ester involves the formation of a stable amide bond with primary amines in biomolecules. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the formation of the amide bond. The near-infrared fluorescent properties of the compound enable it to penetrate deep into tissues, making it highly effective for imaging applications.

Comparación Con Compuestos Similares

- N-hydroxysuccinimide-acrylamide ester

- Sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino) hexanoate (sulfo-SANPAH)

- N-acryloyl-6-aminocaproic acid

Comparison: NIR-667 N-succinimidyl ester is unique due to its near-infrared fluorescent properties, which allow for deeper tissue penetration and minimal background noise in imaging applications. Compared to other similar compounds, it offers higher stability and reactivity, making it a preferred choice for bioconjugation and imaging .

Actividad Biológica

NIR-667 N-succinimidyl ester is a near-infrared (NIR) fluorescent dye that has gained attention for its applications in biological imaging and bioconjugation. This compound, characterized by the molecular formula C30H35ClN4O5, is derived from the cyanine dye NIR-667 and features a N-hydroxysuccinimide (NHS) ester group, which facilitates its reactivity with primary amines in biomolecules. This article explores the biological activity of this compound, detailing its synthesis, mechanism of action, applications, and comparative studies with other fluorescent probes.

The synthesis of this compound typically involves a coupling reaction between a carboxylic acid derivative and NHS. The process ensures the formation of an active ester that readily reacts with primary amines to form stable amide bonds, thus allowing for the covalent attachment of the dye to proteins or other biomolecules. The general reaction can be summarized as follows:

This mechanism is crucial for enabling the visualization and tracking of labeled biomolecules in various biological systems, such as in vivo imaging and cellular studies.

Biological Applications

This compound has several significant applications in biological research:

- In Vivo Imaging : The compound's strong fluorescence properties in the near-infrared spectrum allow for deep tissue penetration and minimal background interference. This makes it particularly useful for tracking cellular processes and monitoring disease progression in animal models.

- Bioconjugation : Due to its ability to form stable conjugates with proteins, NIR-667 is valuable for bioconjugation reactions. Researchers can label antibodies or other targeting molecules with this dye to deliver drugs or imaging agents specifically to diseased cells.

- Cellular Targeting : Labeled biomolecules can be utilized for targeted delivery in therapeutic applications, enhancing the efficacy of treatments by directing agents to specific cells or tissues.

Comparative Studies

When compared with other near-infrared fluorophores, this compound demonstrates distinct advantages:

| Compound Name | Spectral Properties | Unique Features |

|---|---|---|

| NIR-641 N-succinimidyl ester | Similar emission range | Slightly different spectral properties |

| Cy5.5 succinimidyl ester | Broader application range | Less effective tissue penetration |

| Alexa Fluor 750 | High brightness | Higher background fluorescence |

| This compound | Strong near-infrared emission | Best suited for deep tissue imaging applications |

Studies indicate that NIR-667 exhibits superior signal-to-background ratios (SBR) compared to other dyes, making it more effective for imaging applications . For instance, in tumor model systems, it achieved a tumor-to-background ratio of 17.2 at just four hours post-injection .

Case Studies

Several case studies illustrate the effectiveness of this compound in various research contexts:

- Immunocytometry : In a study involving immunocytochemistry, researchers used antibodies conjugated with NIR-667 to successfully label specific antigens within cells without significantly altering their biological functions. This technique allowed for precise localization of proteins within cellular compartments .

- In Vivo Imaging in Tumor Models : A comparative study demonstrated that mice injected with NIR-667-labeled antibodies showed significantly enhanced imaging clarity and reduced background fluorescence when visualizing tumors compared to those labeled with Cy5.5 or IRDye800-CW .

- Cell Tracking Experiments : Researchers utilized NIR-667 for tracking stem cell migration in live animal models. The compound allowed for real-time visualization of stem cell distribution and integration into tissues over time, providing insights into regenerative processes.

Propiedades

IUPAC Name |

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOQVGBXADQGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158358-57-7 | |

| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.